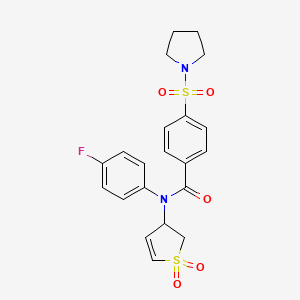

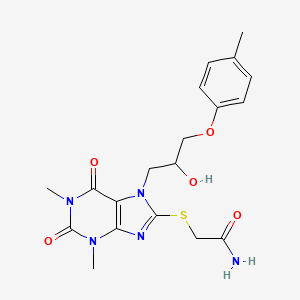

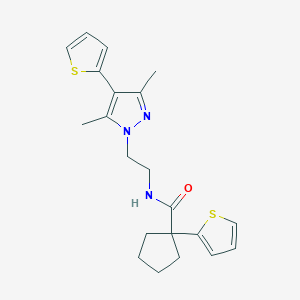

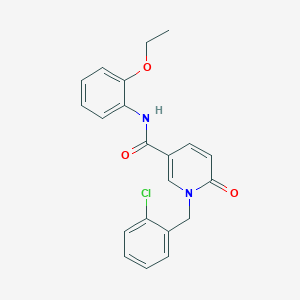

![molecular formula C17H14N2O4 B2633358 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-46-0](/img/structure/B2633358.png)

3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one” is a chemical compound with potential in scientific research. It is available for purchase from various scientific suppliers .

Molecular Structure Analysis

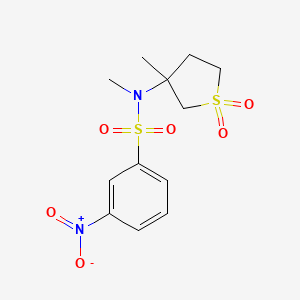

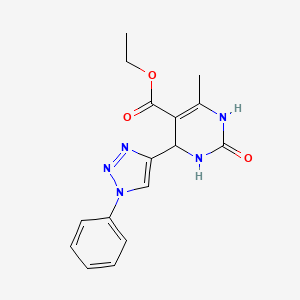

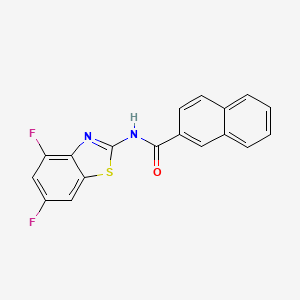

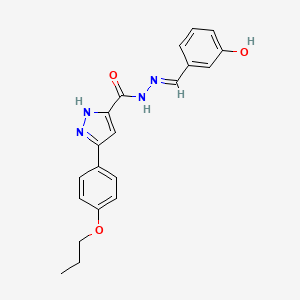

The molecular formula of this compound is C17H14N2O4 . Its average mass is 310.304 Da and its monoisotopic mass is 310.095367 Da .Chemical Reactions Analysis

Benzylamines, which are part of the structure of this compound, can undergo various reactions. For example, they can be alkylated using a Mn (I) pincer catalyst in an atom-economic and highly efficient manner .Scientific Research Applications

Anticancer Agents

This compound could be used in the development of anticancer agents. A series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives, which are similar to the compound , have been synthesized and evaluated for their antiproliferative activity in vitro against two cancer cell lines . The most active analogues were found to inhibit the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values ranging from 5.7 to 12.2 μM .

Tubulin and Cyclin-Dependent Kinases (CDKs) Inhibitors

The compound could potentially be used as a dual inhibitor of tubulin and cyclin-dependent kinases (CDKs). This is based on the fact that similar compounds have been designed and synthesized for this purpose .

DNA Biosynthesis

Thymidylate synthase (TS) is a critical enzyme for DNA biosynthesis. Many nonclassical lipophilic antifolates targeting this enzyme are quite efficient and encouraging as antitumor drugs . The compound could potentially be used in this context.

Antifolate Drugs

The compound could potentially be used in the development of antifolate drugs. These drugs are designed to interfere with the actions of folate by inhibiting enzymes that require folate to function .

Organic Synthesis

The compound could be used in organic synthesis. Similar compounds have found broad applications in this field .

Bioconjugation

The compound could potentially be used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules, usually a protein and a labeling reagent .

properties

IUPAC Name |

3-[(E)-2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-17-14-9-5-4-8-13(14)16(23-17)15(19(21)22)11-18-10-12-6-2-1-3-7-12/h1-9,11,16,18H,10H2/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJOBJRRNMJBIW-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)

![7-[(2-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2633276.png)

![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)

![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)

![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)

![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)